Undecyl 5-oxo-L-prolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

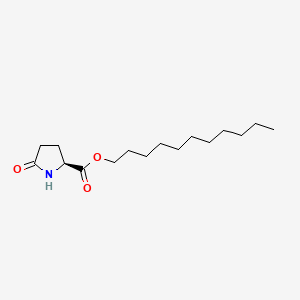

Structure

3D Structure

Properties

CAS No. |

37673-24-8 |

|---|---|

Molecular Formula |

C16H29NO3 |

Molecular Weight |

283.41 g/mol |

IUPAC Name |

undecyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-13-20-16(19)14-11-12-15(18)17-14/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 |

InChI Key |

XWCIHBWSVCHGIS-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Scholarly Context and Research Significance of Undecyl 5 Oxo L Prolinate

Historical Perspectives in 5-oxo-L-proline and Fatty Acid Conjugate Research

The scientific journey toward understanding compounds like Undecyl 5-oxo-L-prolinate is built upon two distinct yet converging paths of research: the study of 5-oxo-L-proline and the investigation of fatty acid conjugates.

5-Oxo-L-proline (Pyroglutamic Acid): 5-Oxo-L-proline, also known as pyroglutamic acid, is a natural derivative of the amino acid L-glutamic acid or glutamine. ontosight.aiwikipedia.org Its discovery dates back to 1882, when it was found that heating glutamic acid to 180°C caused it to cyclize into a lactam, losing a molecule of water in the process. wikipedia.org For many years, it was primarily known as a chemical artifact. However, its biological significance became increasingly apparent with the elucidation of the γ-glutamyl cycle, a key pathway for glutathione (B108866) metabolism and amino acid transport. pnas.org

A pivotal discovery was the identification of the enzyme 5-oxoprolinase, which catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a crucial step in the cycle that requires the energy from ATP cleavage. pnas.orgnih.gov This established 5-oxo-L-proline as a key metabolite. wikipedia.org Further research has highlighted its presence in many proteins, often formed by the spontaneous or enzymatic cyclization of N-terminal glutamine residues. wikipedia.org This modification can impact protein sequencing and function. wikipedia.org Chronic use of acetaminophen (B1664979) has been associated with an accumulation of 5-oxoproline, leading to a specific type of metabolic acidosis, further underscoring its clinical relevance. nih.gov

Fatty Acid Conjugate Research: The field of fatty acid research underwent a paradigm shift with the discovery of essential fatty acids. nih.gov Initially considered merely as energy sources, the work of Burr and Burr demonstrated that certain fatty acids, like linoleic acid, are essential nutrients for preventing deficiency diseases. nih.gov This discovery established fatty acids as vital components of diet and cellular function. nih.gov

Later, research evolved to explore the conjugation of fatty acids to other molecules to enhance their therapeutic properties. A significant area of this research has been the conjugation of fatty acids to therapeutic peptides and proteins. nih.gov This strategy aims to improve the stability and extend the half-life of these drugs in the bloodstream by leveraging the natural binding affinity of fatty acids for serum albumin, the most abundant protein in the blood. nih.govoup.com For instance, the conjugation of myristic acid to insulin (B600854) (creating insulin detemir) and a C-16 fatty acid to liraglutide (B1674861) are successful examples of this approach in FDA-approved drugs. nih.gov Research has shown that the length of the fatty acid chain directly influences the binding affinity to plasma proteins and, consequently, the stability of the conjugate. nih.govoup.com This principle of using fatty acids to modify the pharmacokinetic properties of therapeutic agents is a cornerstone of modern drug development. nih.gov

Overview of this compound within Bioactive Compound Classes

This compound is classified as a bioactive lipid, a broad and diverse category of molecules that play crucial roles in cellular processes beyond simple energy storage or membrane structure. nih.govmdpi.com Bioactive lipids are recognized as key signaling molecules and modulators of various physiological and pathological processes, including inflammation and immunity. frontiersin.orgacs.org

The structure of this compound—an ester linking the 5-oxo-L-proline moiety to an undecyl (eleven-carbon) chain—places it at the interface of amino acid derivatives and fatty acid esters. ontosight.ai This hybrid nature is central to its potential bioactivity. The lipophilic undecyl tail facilitates interaction with and insertion into biological membranes, while the polar 5-oxo-L-prolinate headgroup can engage in more specific molecular interactions. ontosight.aiontosight.ai This amphiphilic character is a common feature among many bioactive lipids that function at the membrane level.

Within the vast family of bioactive lipids, this compound can be considered a type of fatty acid ester. Its potential functions are being explored in fields like cosmetics and pharmaceuticals, where it is studied for properties such as skin hydration and antimicrobial activity. ontosight.ai The combination of the humectant properties of the pyroglutamic acid moiety and the lipidic nature of the undecyl chain makes it a compound of interest for formulations designed to enhance skin barrier function. ontosight.ai

The research into this compound and similar 5-oxo-L-prolinate esters is part of a broader effort to synthesize novel molecules with tailored properties by conjugating well-understood biological building blocks. ontosight.ai

Data Tables

Table 1: Key Chemical Compounds and Their Significance

| Compound Name | Class | Key Historical/Research Significance |

|---|---|---|

| This compound | Fatty Acid Ester / Amino Acid Derivative | A synthetic conjugate of 5-oxo-L-proline and an undecyl chain, studied for its potential bioactive properties in cosmetics and pharmaceuticals. ontosight.ai |

| 5-Oxo-L-proline | Amino Acid Derivative / Lactam | Also known as pyroglutamic acid; discovered in 1882. wikipedia.org It is a key metabolite in the γ-glutamyl cycle. pnas.org |

| L-Glutamic Acid | Amino Acid | A proteinogenic amino acid and neurotransmitter; precursor to 5-oxo-L-proline through cyclization. wikipedia.org |

| Linoleic Acid | Fatty Acid (Polyunsaturated) | Discovered to be an essential fatty acid, changing the understanding of the role of fats in nutrition. nih.gov |

| Undecylenic Acid | Fatty Acid (Monounsaturated) | A fatty acid that serves as a precursor for the undecyl group in the synthesis of this compound. ontosight.ai |

Table 2: Classification of this compound

| Classification Hierarchy | Description | Relevance to this compound |

|---|---|---|

| Broad Class | Bioactive Lipids | Lipids that affect cell function; includes a wide range of molecules involved in signaling and immune regulation. mdpi.comacs.org this compound fits this class due to its potential to interact with biological systems. ontosight.ai |

| Sub-Class | Fatty Acid Conjugates | Molecules where a fatty acid is attached to another chemical moiety, often to modify its biological properties. nih.gov this compound is a conjugate of a fatty acid derivative and an amino acid derivative. ontosight.ai |

| Specific Compound | 5-Oxo-L-prolinate Ester | An ester formed between 5-oxo-L-proline and an alcohol. The undecyl group is derived from an eleven-carbon alcohol/acid. This specific structure confers its unique amphiphilic properties. ontosight.ai |

Advanced Synthetic Methodologies for Undecyl 5 Oxo L Prolinate

Chemoenzymatic Synthesis Approaches to Undecyl 5-oxo-L-prolinate

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction pathways. For pyroglutamic acid esters like this compound, this approach is particularly advantageous. A common strategy involves an initial chemical synthesis of an alkyl ester intermediate, such as ethyl pyroglutamate (B8496135), to improve the solubility of the starting material, L-pyroglutamic acid, in organic solvents. cirad.frresearchgate.net This is followed by a lipase-catalyzed alcoholysis or esterification reaction to produce the final desired ester. researchgate.net

Enzymes, particularly lipases, are widely used as biocatalysts in these syntheses due to their high selectivity and ability to function under mild reaction conditions. Lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) has been identified as a highly effective catalyst for producing long-chain esters of pyroglutamic acid. nih.govgoogle.com Research comparing biocatalysis to chemical catalysis using an ion-exchange resin (Amberlyst IR120H) for the synthesis of dodecyl pyroglutamate found that the lipase-catalyzed reaction provided a higher molar yield (79% vs. 69%). nih.govresearchgate.net

The optimization of reaction conditions is crucial for maximizing yield. Studies have shown that using a 10% (w/w) quantity of Candida antarctica lipase in acetonitrile (B52724) with a five-fold molar excess of the fatty alcohol can produce satisfactory yields of 65-70% for various medium-chain esters within 24 hours. researchgate.net Solvent-free systems under reduced pressure have also been developed, achieving yields of over 98% for octyl and oleyl pyroglutamate esters after 24 hours. google.com

| Catalyst | Substrates | Reaction Type | Yield | Time | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B | Alkyl pyroglutamate intermediate + Dodecanol (B89629) | Alcoholysis | 79% | Not specified | nih.govresearchgate.net |

| Amberlyst IR120H Resin | Alkyl pyroglutamate intermediate + Dodecanol | Alcoholysis | 69% | Not specified | nih.govresearchgate.net |

| Novozym 435 | Pyroglutamic acid ethyl ester/acid mix + Octanol | Esterification (solvent-free) | >98% | 24 hours | google.com |

| Novozym 435 | Pyroglutamic acid ethyl ester/acid mix + Oleyl alcohol | Esterification (solvent-free) | >98% | 24 hours | google.com |

Stereoselective Synthesis of this compound and its Enantiomers

Maintaining the stereochemical integrity of the chiral center at the C5 position of the pyrrolidone ring is critical. The synthesis of this compound typically starts from L-pyroglutamic acid, which is a readily available chiral starting material. researchgate.net The use of enzymatic methods, such as those employing lipases, is inherently stereoselective and helps preserve the L-configuration of the original molecule.

For the synthesis of pyroglutamic acid esters with multiple stereocenters, more complex stereodivergent methods have been developed. One such method uses silver-catalyzed asymmetric conjugate addition of glycine (B1666218) imine esters to α,β-unsaturated esters, followed by lactamization. rsc.org This approach allows for catalyst control to access all four possible stereoisomers of substituted pyroglutamates with high stereoselectivity. rsc.org

Another strategy involves substrate-controlled stereoselective alkylation. For instance, optically pure α-methylene-β-substituted pyroglutamates have been synthesized from L-threonine derived oxazoles and Baylis-Hillman reaction templates. nih.govumn.edu While not directly applied to this compound, these methodologies demonstrate advanced techniques for controlling stereochemistry in the synthesis of complex pyroglutamate derivatives. nih.gov Carbonyl catalysis with chiral pyridoxal (B1214274) has also been used for the direct asymmetric conjugated addition to glycinates to produce various chiral pyroglutamic acid esters with high enantiomeric excess (81-97% ee). nih.gov

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization of this compound is essential for conducting structure-activity relationship (SAR) studies, which investigate how molecular structure affects biological activity. These studies involve the systematic design, synthesis, and evaluation of analogues.

Design and Synthesis of this compound Analogues

The design of analogues can involve modifications to any part of the molecule, including the alkyl chain, the pyrrolidone ring, or the amide bond. The goal is to explore how changes in lipophilicity, steric bulk, and electronic properties influence the compound's function.

Analogues of proline and pyroglutamic acid are synthesized for various purposes. nih.gov For example, phosphonic acid analogues of proline have been prepared and evaluated as enzyme inhibitors. researchgate.net A recent comprehensive review details the synthesis and application of a wide range of proline analogues, including substituted prolines, unsaturated and fused structures, and heterocyclic variants. nih.gov These synthetic strategies can be adapted to create novel this compound analogues. The synthesis of new 1,3-diaryl-5-oxo-proline derivatives has also been described for evaluation as endothelin receptor ligands. researchgate.net

Controlled Modification of Alkyl Chain and Pyrrolidone Moieties

Alkyl Chain Modification: The length and branching of the undecyl alkyl chain can be readily modified. A straightforward approach is to use different long-chain alcohols during the initial esterification or transesterification step. For example, enzymatic synthesis has been successfully used with octanol, decanol, and dodecanol to produce the corresponding pyroglutamate esters. researchgate.netgoogle.com This allows for a systematic study of how chain length impacts the physicochemical properties of the molecule.

Pyrrolidone Moiety Modification: The pyrrolidone ring offers several sites for modification. The nitrogen atom can be alkylated or acylated to introduce different functional groups. The carbonyl group at the 5-position can also be targeted for chemical transformation. Furthermore, the ring itself can be used as a scaffold to create more complex, conformationally restricted structures, such as bicyclic lactams. rsc.org These modifications can lead to analogues with altered shapes and polarities, which is crucial for probing interactions with biological targets.

| Modification Site | Strategy | Example Reagents/Precursors | Potential Outcome | Reference |

|---|---|---|---|---|

| Alkyl Chain | Varying alcohol in esterification | Octanol, Dodecanol, Oleyl alcohol | Analogues with different lipophilicity | researchgate.netgoogle.com |

| Pyrrolidone Ring (Nitrogen) | N-acylation | Cinnamic acid derivatives | Introduction of aromatic/conjugated systems | google.com |

| Pyrrolidone Ring (Carbon backbone) | Alkylation/Functionalization | Baylis-Hillman reagents | Introduction of substituents on the ring | nih.govumn.edu |

| Pyrrolidone Ring (Overall structure) | Formation of bicyclic systems | Intramolecular cyclization strategies | Conformationally constrained analogues | rsc.org |

Mechanistic Investigations of Undecyl 5 Oxo L Prolinate Biological Actions

Cellular and Subcellular Interaction Mechanisms

Modulatory Effects on Biological Membranes

There is currently no specific research available detailing the modulatory effects of Undecyl 5-oxo-L-prolinate on biological membranes. However, it is known that esters of L-pyroglutamic acid can be utilized as dermal penetration enhancers, suggesting they may interact with the lipid bilayers of cell membranes to facilitate the passage of therapeutic agents georganics.sk. The long undecyl chain of this compound, being lipophilic, could theoretically facilitate its insertion into or passage through cellular membranes, but experimental data to confirm this mechanism is lacking.

Interactions with Specific Cellular Components and Macromolecules

Direct studies on the interactions of this compound with specific cellular components and macromolecules have not been identified in the available literature. Research on related compounds, specifically microbial metabolites consisting of pyroglutamide conjugated with amino acid esters, has indicated immunomodulatory activity, suggesting potential interactions with components of the immune system bioaustralis.com.

Enzymatic Target Identification and Characterization

Studies on 5-oxo-L-prolinase Interaction and Related Enzymes

L-pyroglutamic acid is a known substrate for the enzyme 5-oxo-L-prolinase, which catalyzes its conversion to L-glutamate in a reaction coupled with the cleavage of ATP to ADP and inorganic phosphate (B84403) nih.govnih.gov. This enzymatic reaction is a part of the γ-glutamyl cycle nih.gov. The enzyme has been identified in various tissues, including rat kidney nih.gov. In some organisms, such as Pseudomonas putida, 5-oxo-L-prolinase has been found to be composed of two protein components, one of which exhibits 5-oxo-L-proline-dependent ATPase activity nih.gov.

There is no specific research detailing the interaction between this compound and 5-oxo-L-prolinase. It is plausible that the undecyl ester may act as an inhibitor or a substrate for this enzyme, but this has not been experimentally verified. Studies on analogs of 5-oxo-L-proline have shown they can inhibit its metabolism in vivo nih.gov.

Exploration of Other Enzyme Inhibition/Activation Profiles

No studies have been identified that explore the broader enzyme inhibition or activation profiles of this compound.

Molecular and Signaling Pathway Modulation

Information regarding the modulation of molecular and signaling pathways by this compound is not available in the current body of scientific literature. Research on other analogues of L-pyroglutamic acid has shown that some possess anti-inflammatory activity by affecting nitric oxide production in microglial cells nih.gov. This suggests that derivatives of L-pyroglutamic acid can influence cellular signaling, but the specific pathways affected by the undecyl ester remain uninvestigated.

Elucidation of Signaling Cascade Involvement

The core component of this compound, 5-oxo-L-proline or L-pyroglutamic acid, is a natural derivative of glutamic acid. wikipedia.org It is a key metabolite in the γ-glutamyl cycle, a pathway essential for the synthesis and degradation of glutathione (B108866). rupahealth.comtaylorandfrancis.com As such, its presence is linked to cellular redox balance and detoxification processes. taylorandfrancis.com

Derivatives of pyroglutamic acid have been shown to interact with specific signaling pathways. For instance, certain amide derivatives act as antagonists of the P2X7 receptor, a ligand-gated ion channel that plays a role in inflammation and neurodegenerative diseases. nih.govmdpi.com Antagonism of this receptor can modulate downstream signaling events, including inflammatory responses.

Furthermore, the formation of an N-terminal pyroglutamate (B8496135) residue on certain proteins, such as the chemokine CX3CL1, is critical for their full biological activity and signaling function. nih.gov The modification of the N-terminal glutamine to pyroglutamate is essential for the chemokine to signal through its receptor, CX3CR1, and induce subsequent gene and protein expression in target cells like human coronary artery smooth muscle cells (HCASMCs) and human umbilical vein endothelial cells (HUVECs). nih.gov This suggests that molecules with a pyroglutamate structure can play a significant role in protein-receptor interactions and cellular communication.

Gene Expression and Proteomic Alterations Induced by this compound

Specific gene expression and proteomic profiles resulting from treatment with this compound have not been extensively documented. However, studies on related processes provide insight into potential genetic and protein-level changes.

The enzymatic process that forms pyroglutamate on proteins can be influenced by cellular stimuli. For example, treatment of primary endothelial cells with pro-inflammatory cytokines (TNF-α/IL-1β) leads to an increase in the mRNA expression of glutaminyl cyclase (QPCT), the enzyme responsible for pyroglutamate formation. nih.gov This upregulation is correlated with increased expression of QPCT's chemokine substrates, such as CCL2 and CX3CL1. nih.gov Conversely, gene silencing of QPCT via siRNA results in a significant reduction in the mRNA levels of these same chemokines. nih.gov These findings indicate that the metabolic pathways involving pyroglutamate formation are linked to the regulation of genes involved in inflammatory and immune responses.

The table below summarizes the observed changes in gene expression in HUVECs following the silencing of the QPCT enzyme, which is responsible for pyroglutamate formation.

| Gene Target | Treatment | Resulting Change in mRNA Expression | Reference |

| QPCT | QPCT-siRNA | Reduction to 3-5% of control | nih.gov |

| CX3CL1 | QPCT-siRNA | Reduction to ~40% of control | nih.gov |

| CCL2 | QPCT-siRNA | Reduction to ~60% of control | nih.gov |

| ICAM1/CD54 | QPCT-siRNA | Reduction to ~73% of control | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound

Correlating Structural Motifs with Biological Efficacy

Structure-activity relationship (SAR) studies on the pyroglutamate scaffold have revealed that modifications at various positions on the 5-oxopyrrolidine ring and its substituents significantly impact biological activity.

For a series of pyroglutamic acid amide analogues developed as P2X7 receptor antagonists, the affinity for the receptor was modulated by altering substituents on the lactam ring. nih.govmdpi.com Similarly, studies on arylsulfonyl pyroglutamic acid derivatives found that their cytotoxic activity against leukemia cell lines was dependent on the specific chemical groups attached. researchgate.net Another study on synthetic mimics of the natural product oxazolomycin indicated that the pyroglutamate core could serve as a template for novel antibacterial agents, with efficacy depending on the functional groups present. nih.gov

The following table illustrates SAR principles for different classes of pyroglutamic acid derivatives.

| Derivative Class | Biological Target/Activity | Key Structural Modifications | Impact on Efficacy |

| Pyroglutamic Acid Amides | P2X7 Receptor Antagonism | Substituents on the lactam ring | Modulates receptor affinity and in vivo activity |

| Arylsulfonyl Pyroglutamines | Cytotoxicity (Leukemia cells) | Arylsulfonyl group substitutions | Alters cytotoxic potency |

| Oxazolomycin Mimics | Antibacterial (S. aureus, E. coli) | Functionalization of the pyroglutamate core | Determines antibacterial activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not available in the public domain, QSAR is a widely used methodology to correlate physicochemical properties of compounds with their biological activities. For a molecule like this compound, a QSAR model would typically involve calculating a set of molecular descriptors.

Key descriptors would likely include:

Lipophilicity descriptors (e.g., LogP): The long undecyl chain would make this a dominant descriptor, heavily influencing predictions related to membrane transport and binding to hydrophobic targets.

Topological descriptors: These describe the size, shape, and branching of the molecule.

Electronic descriptors: These would characterize the electronic properties of the lactam ring, carbonyl groups, and ester linkage, which are important for polar interactions.

Steric descriptors (e.g., Molar Refractivity): These account for the volume and shape of the molecule.

A hypothetical QSAR equation for a biological activity (BA) might look like: log(BA) = c1(LogP) - c2(Molar Volume) + c3*(Dipole Moment) + C

In this equation, the coefficients (c1, c2, c3) would be determined by statistical analysis of a training set of related molecules, indicating the relative importance of each descriptor to the observed biological activity.

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound. The "L" designation specifies the (S)-configuration at the alpha-carbon (C2) of the pyroglutamate ring, which is the naturally occurring enantiomer. wikipedia.orgsigmaaldrich.com

Biological systems, such as enzymes and receptors, are chiral environments. Therefore, the specific three-dimensional arrangement of atoms in a molecule determines how it fits into a binding site. The L-enantiomer of pyroglutamic acid and its derivatives is often the biologically active form. For example, the synthesis of enantiomerically pure 3-substituted pyroglutamic acid derivatives is considered crucial for properly evaluating their impact on biological targets. mdpi.com

The synthesis of N-protected L-pyroglutamic acid esters often faces the challenge of avoiding racemization (the formation of an equal mixture of L and D enantiomers), which underscores the importance of maintaining stereochemical integrity for their intended biological applications. researchgate.net Any change from the L-configuration to the D-configuration would likely result in a significant loss of, or a complete change in, biological activity due to a mismatch with the chiral binding site of the target protein.

Investigation of Metabolic Fates and Biosynthetic Precursors

Involvement in Microbial Biosynthetic Pathways (e.g., Prodiginine Biosynthesis from L-Proline)

Searches were performed to determine if Undecyl 5-oxo-L-prolinate is an intermediate or otherwise involved in microbial biosynthetic pathways, with a specific focus on the well-documented biosynthesis of prodigiosin (B1679158) from L-proline in bacteria such as Serratia marcescens. While it is established that L-proline is a direct precursor for the formation of one of the pyrrole (B145914) rings in the prodigiosin molecule, the available literature does not mention this compound as being part of this or any other characterized microbial biosynthetic pathway. The biosynthetic pathway of prodigiosin involves the activation of L-proline to an L-prolyl-S-PCP intermediate, which is then oxidized. There is no evidence to suggest that an undecyl ester of 5-oxo-L-proline is formed or utilized in this process. General microbial synthesis of esters is known to occur, typically through the condensation of an acyl-CoA with an alcohol. However, no specific microbial pathway for the synthesis of this compound has been identified.

Identification of Metabolites and Degradation Products

Consistent with the absence of metabolic transformation studies, there is no information available on the metabolites and degradation products of this compound. It can be hypothesized that the primary degradation pathway would involve the hydrolysis of the ester bond to yield 5-oxo-L-proline and undecanol. The subsequent metabolism of 5-oxo-L-proline would likely follow the known γ-glutamyl cycle, where it is converted to L-glutamate. However, this remains speculative in the absence of direct experimental evidence for this compound. No studies have been published that identify or quantify the metabolites of this specific compound.

Due to the lack of available research data, no data tables on metabolic fates or degradation products can be generated.

Advanced Analytical and Computational Methodologies for Undecyl 5 Oxo L Prolinate Research

Spectroscopic Characterization Techniques for Mechanistic Studies (e.g., UV-Vis, FT-IR, NMR)

Spectroscopic techniques are fundamental for the structural confirmation and investigation of Undecyl 5-oxo-L-prolinate. While specific spectra for this exact compound are not widely published, its structural features suggest key expected characteristics.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the primary chromophores are the amide and ester carbonyl groups. The analysis would typically involve dissolving the compound in a suitable UV-transparent solvent, such as ethanol or acetonitrile (B52724), and scanning a range of wavelengths (typically 200-400 nm) to identify the wavelengths of maximum absorbance (λmax). These electronic transitions, often n→π* and π→π*, provide information about the conjugated systems within the molecule. acs.org

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show distinct peaks corresponding to its constituent parts. For the parent compound, L-proline, characteristic vibrational modes are well-documented. sid.irresearchgate.netresearchgate.net For the undecyl ester, key absorptions would include a strong C=O stretching vibration for the ester group (typically around 1735-1750 cm⁻¹), another strong C=O stretch for the cyclic amide (lactam) in the pyroglutamate (B8496135) ring (around 1680-1700 cm⁻¹), C-H stretching vibrations from the undecyl chain and the proline ring (around 2850-3000 cm⁻¹), and C-O stretching vibrations for the ester linkage (around 1150-1250 cm⁻¹).

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. Expected signals would include multiplets for the protons on the pyrrolidone ring, a distinct triplet for the terminal methyl group of the undecyl chain, and a series of multiplets for the methylene groups of the long alkyl chain. The chemical shifts of the protons adjacent to the ester and amide groups would be downfield due to deshielding effects.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. This would include signals for the ester and amide carbonyl carbons (typically in the 170-180 ppm range), multiple signals for the carbons of the undecyl chain, and distinct signals for the carbons within the 5-oxo-L-prolinate ring structure.

Table 1: Expected Spectroscopic Data for this compound This table is illustrative and based on characteristic values for the compound's functional groups, as specific experimental data is not available in the cited literature.

| Technique | Functional Group | Expected Signal/Wavelength |

|---|---|---|

| FT-IR | Ester C=O | ~1735-1750 cm⁻¹ |

| Amide C=O | ~1680-1700 cm⁻¹ | |

| C-H (Alkyl) | ~2850-3000 cm⁻¹ | |

| ¹³C NMR | Ester C=O | ~170-175 ppm |

| Amide C=O | ~175-180 ppm | |

| -CH₂- (Alkyl Chain) | ~20-40 ppm | |

| -CH₃ (Alkyl Chain) | ~14 ppm | |

| UV-Vis | Carbonyl n→π* | ~210-220 nm |

Chromatographic and Mass Spectrometric Approaches for Detection and Quantification (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of non-volatile compounds like this compound. A typical method would involve reverse-phase chromatography, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection could be achieved using a UV detector set to the λmax of the compound. For quantitative analysis, a calibration curve would be generated using standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its relatively low volatility, direct analysis of this compound by GC-MS may require derivatization to increase its volatility and thermal stability. nih.gov A common approach involves converting the molecule into a more volatile derivative, such as a silyl ester. The derivatized compound is then separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides a fragmentation pattern, or mass spectrum, that is characteristic of the molecule's structure and can be used for identification and confirmation. researchgate.netmdpi.comnih.govscispace.com

Computational Chemistry and Molecular Modeling Applications

Computational methods provide valuable insights into the properties and potential biological activities of this compound at the molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, this would involve docking the compound into the active site of a specific protein target to predict its binding affinity and mode of interaction. Following docking, molecular dynamics simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time, providing a more dynamic picture of the interaction. While studies on related 5-oxo-proline and 5-oxo-imidazoline derivatives have utilized these techniques to explore interactions with targets like enzymes or receptors, no specific docking studies for this compound have been published. samipubco.comsamipubco.comresearchgate.net

In silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. These predictions are crucial in the early stages of drug discovery to identify potential liabilities. For this compound, various software platforms could be used to estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for binding to off-target proteins. These predictive models are built on data from large libraries of known compounds and help to prioritize molecules for further experimental testing. researchgate.net

Table 2: Framework for Computational Analysis of this compound This table outlines the typical workflow and objectives for computational studies, as specific research findings for this compound are not available.

| Methodology | Objective | Key Parameters Investigated |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a target protein. | Binding energy (kcal/mol), hydrogen bonds, hydrophobic interactions. |

| Molecular Dynamics | Assess the stability of the ligand-protein complex. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). |

| ADMET Prediction | Estimate pharmacokinetic and toxicity properties. | Lipinski's Rule of Five, predicted solubility, metabolic stability. |

In Vitro Cell-Based Assay Systems for Mechanistic Research

In vitro assays using cultured cells are a cornerstone for evaluating the biological activity of a compound and understanding its mechanism of action.

To investigate the effects of this compound, appropriate cell lines would first need to be selected based on the hypothesized biological target or therapeutic area. For example, if the compound is being investigated for anticancer properties, relevant cancer cell lines (e.g., MCF-7 for breast cancer) would be used. samipubco.com The establishment of a robust cell culture model involves optimizing conditions such as cell density, media composition, and incubation time. Once optimized, these models can be used to assess the compound's effects on cell viability (cytotoxicity), proliferation, and other specific cellular pathways through various assays (e.g., MTT assay, apoptosis assays). Currently, there is no published research detailing the evaluation of this compound in such cell-based systems.

High-Throughput Screening Methodologies for Biological Activity Assessment

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery and chemical biology, enabling the rapid evaluation of vast compound libraries for specific biological activities. bmglabtech.comresearchgate.net For a compound such as this compound, HTS methodologies are indispensable for efficiently identifying and characterizing its potential therapeutic effects. The process leverages automation, miniaturization, and sophisticated data analysis to test thousands to millions of substances against biological targets. researchgate.nettechnologynetworks.com This section details the pertinent HTS approaches, including biochemical and cell-based assays, that are applicable for assessing the biological profile of this compound.

Biochemical Assays

Biochemical, or cell-free, assays are fundamental in HTS for directly measuring the effect of a compound on a purified biological target, such as an enzyme or receptor. nih.govevotec.com These assays are advantageous as they eliminate the complexities of cellular systems, providing a clear, direct measure of a compound's interaction with its target. nih.gov

Given that this compound is an ester, a relevant HTS campaign could focus on its potential as an inhibitor or substrate for esterases or lipases. nih.gov Spectrophotometric methods using chromogenic or fluorogenic substrates are common in this context. researchgate.net For instance, a coupled enzyme-based fluorescent assay could be developed. In a hypothetical assay targeting a specific hydrolase, the enzyme would act on a substrate to produce a product that, through a series of coupled reactions, generates a fluorescent signal. nih.govnih.gov this compound would be introduced to determine if it inhibits this reaction, indicated by a decrease in fluorescence.

Common detection technologies for biochemical HTS include:

Fluorescence-Based Readouts: These are among the primary detection methods in HTS. mdpi.com Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are widely used to study molecular interactions and enzyme activity. nih.gov

Luminescence-Based Assays: These assays, often using enzymes like luciferase, are known for their high sensitivity and are suitable for miniaturized HTS formats. researchgate.net

Mass Spectrometry (MS): MS-based HTS offers a label-free method to directly measure substrate-to-product conversion, which can reduce the incidence of false positives that sometimes occur with optical methods. technologynetworks.com

The results from such a screen can identify "hits"—compounds that exhibit the desired activity. bmglabtech.com These hits are then subjected to further validation and dose-response studies to determine their potency, often expressed as an IC50 value (the concentration at which 50% of the target's activity is inhibited).

| Compound ID | Target Enzyme | Assay Type | Activity (%) @ 10 µM | IC50 (µM) |

|---|---|---|---|---|

| UP-001 (this compound) | Esterase-A | Fluorescence | 85.2 | 2.5 |

| UP-002 | Esterase-A | Fluorescence | 12.5 | > 100 |

| UP-003 | Esterase-A | Fluorescence | 92.1 | 1.1 |

| Control-Inhibitor | Esterase-A | Fluorescence | 98.9 | 0.05 |

Cell-Based Assays

Cell-based HTS assays offer the significant advantage of evaluating a compound's activity within a more physiologically relevant context. nih.gov These assays can provide information on a compound's cell permeability, cytotoxicity, and its effect on complex cellular pathways, which cannot be obtained from biochemical screens. nih.govmdpi.com

For this compound, a variety of cell-based screens could be employed to investigate potential bioactivities such as antimicrobial or cytotoxic effects.

Antimicrobial Screening: The compound could be tested against a panel of pathogenic bacteria or fungi. core.ac.uk A common HTS method involves monitoring microbial growth in microtiter plates by measuring optical density. A reduction in growth in the presence of the compound would indicate potential antimicrobial activity. core.ac.uk

Cytotoxicity and Cell Proliferation Assays: To assess potential anticancer activity, this compound could be screened against various cancer cell lines. Assays that measure cell viability, such as those using fluorescent or luminescent dyes that report on metabolic activity or membrane integrity, are readily adaptable to HTS formats. mdpi.com

Reporter Gene Assays: These assays are powerful tools for studying the effects of compounds on specific signaling pathways. nih.gov Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a pathway of interest. An increase or decrease in the reporter signal would indicate that the compound modulates that pathway. youtube.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to extract multiparametric data from cells. ox.ac.uk This technique allows for the simultaneous measurement of various cellular parameters, such as protein localization, cell morphology, and the expression of specific markers, providing detailed insight into a compound's mechanism of action. nih.govox.ac.uk

The data generated from primary cell-based screens helps to identify compounds with desired cellular effects while simultaneously filtering out those that are cytotoxic or unable to cross the cell membrane. nih.gov

| Compound ID | Cell Line | Assay Type | Endpoint | Result (Activity %) |

|---|---|---|---|---|

| UP-001 (this compound) | S. aureus | Antimicrobial | Growth Inhibition | 95.4 |

| UP-001 (this compound) | DU145 (Prostate Cancer) | Cytotoxicity | Viability Reduction | 78.3 |

| UP-001 (this compound) | HEK293 (Normal) | Cytotoxicity | Viability Reduction | 8.1 |

| Control-Antibiotic | S. aureus | Antimicrobial | Growth Inhibition | 99.8 |

The integration of both biochemical and cell-based HTS methodologies provides a comprehensive strategy for assessing the biological activity of this compound. Biochemical assays can precisely identify molecular targets, while cell-based screens validate these findings in a biological context and uncover novel cellular effects. nih.gov

Emerging Research Frontiers and Innovative Methodological Applications

Nanotechnology-Based Delivery Systems for Research Purposes (Non-Human and Methodological Focus)

The application of nanotechnology to deliver research probes offers a powerful tool for studying the biological interactions of molecules like Undecyl 5-oxo-L-prolinate at a high resolution. While specific applications for this compound are not yet documented, the principles of nano-delivery provide a clear framework for potential future studies.

To study the bioactivities of this compound in a controlled manner, various nanocarriers could be employed. The choice of nanocarrier would depend on the physicochemical properties of the undecyl ester and the specific research question.

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. Given its ester structure, this compound would likely be entrapped within the lipid bilayer. Release could be controlled by modifying the lipid composition to create carriers that release their payload in response to specific physiological triggers like pH or temperature. researchgate.net

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) could be used to encapsulate this compound. kinampark.com The release of the compound would be governed by the degradation rate of the polymer matrix, allowing for sustained release over a defined period. researchgate.netkinampark.com This is particularly useful for long-term cell culture experiments.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These carriers are made from solid lipids and are well-suited for lipophilic molecules. They offer advantages of high stability and controlled release.

The primary mechanism for release from these systems is typically diffusion, erosion of the matrix, or a combination of both. kinampark.com For research purposes, this allows for precise control over the concentration and duration of cellular exposure to the compound.

Table 1: Potential Nanocarrier Systems for this compound Research

| Nanocarrier Type | Probable Encapsulation Site | Primary Release Mechanism | Potential Research Application |

|---|---|---|---|

| Liposomes | Lipid Bilayer | Diffusion, Membrane Fusion | Studying acute cellular responses |

| Polymeric Nanoparticles (e.g., PLGA) | Polymer Matrix | Erosion and Diffusion | Long-term cell exposure studies |

For more precise investigations, nanocarriers encapsulating this compound could be functionalized with targeting ligands. This would allow for the delivery of the compound to specific cell types or even subcellular organelles.

Cellular Targeting: Ligands such as antibodies, aptamers, or peptides that bind to specific cell surface receptors could be conjugated to the surface of the nanocarrier. nih.govsemanticscholar.org For example, to study the effect of the compound on a specific cancer cell line, the nanocarrier could be decorated with an antibody that targets a receptor overexpressed on those cells. nih.gov

Subcellular Targeting: To investigate the compound's effect on mitochondria, for instance, a triphenylphosphonium (TPP) cation could be attached to the nanocarrier surface, leveraging the mitochondrial membrane potential for accumulation. Other signals, such as nuclear localization signals (NLS), could direct the payload to the nucleus.

These strategies would be invaluable for elucidating the specific cellular and molecular targets of this compound, by ensuring its delivery to the site of interest and minimizing off-target effects. scispace.com

Integration with "Omics" Technologies for Comprehensive Biological Profiling (e.g., Metabolomics, Proteomics)

"Omics" technologies offer a systems-level view of biological responses to a chemical probe. Integrating these platforms in the study of this compound would provide a comprehensive profile of its biological impact.

Metabolomics: As a derivative of pyroglutamic acid, a known metabolite, this compound could influence related metabolic pathways. nih.govrupahealth.com Untargeted metabolomic analysis using liquid chromatography-mass spectrometry (LC-MS) could be performed on cells or biological fluids after exposure to the compound. acs.org This would reveal changes in the levels of endogenous metabolites, potentially identifying pathways modulated by the compound, such as the glutathione (B108866) cycle or glutamate (B1630785) metabolism. wikipedia.orghmdb.ca L-pyroglutamic acid itself has been identified as a potential biomarker in certain disease states through metabolomic profiling. nih.gov

Proteomics: Proteomics can identify changes in protein expression or post-translational modifications induced by this compound. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) combined with mass spectrometry could quantify thousands of proteins simultaneously. This could reveal, for example, if the compound upregulates or downregulates enzymes involved in specific signaling or metabolic pathways. Furthermore, activity-based protein profiling (ABPP) could be adapted to identify direct protein targets of the compound. Pyroglutamate (B8496135) modifications on the N-terminus of proteins are a known phenomenon studied in proteomics. creative-proteomics.comresearchgate.net

Table 2: Hypothetical "Omics" Workflow for this compound

| "Omics" Technology | Sample Type | Key Information Gained | Potential Inferred Function |

|---|---|---|---|

| Metabolomics (LC-MS) | Cell Lysate, Biofluids | Alterations in small molecule metabolite levels | Involvement in metabolic pathways (e.g., glutathione synthesis) |

| Proteomics (SILAC/TMT) | Cell Lysate | Changes in global protein expression | Modulation of signaling cascades or cellular machinery |

Future Directions in this compound Research

Future research on this compound would logically focus on exploring its potential in diverse biological contexts and developing more sophisticated methods to understand its mechanism of action.

The unique chemical structure of this compound, combining a derivative of the amino acid proline with a long alkyl chain, suggests potential interactions with biological membranes or lipid signaling pathways. Future studies could explore its effects in:

Models of Skin Biology: The skin is rich in lipids, and pyroglutamic acid is a component of the skin's natural moisturizing factor (NMF). The undecyl ester derivative could be investigated for its ability to interact with or modulate the properties of the stratum corneum.

Neuronal Cell Models: Glutamate, the precursor to pyroglutamic acid, is a major neurotransmitter. wikipedia.org Research could examine whether this compound can cross the blood-brain barrier in in-vitro models and modulate neuronal function or signaling pathways.

Microbiome Research: The gut microbiome is a complex ecosystem where bacteria metabolize a vast array of molecules. Studies could investigate the metabolism of this compound by different bacterial species or its effect on the composition and function of microbial communities.

To dissect the precise molecular mechanisms of this compound, advanced methodologies would be required:

Synthesis of Chemical Probes: The compound could be synthesized with a "clickable" tag (e.g., an alkyne or azide) or a photo-crosslinking group. These probes would enable pull-down assays to definitively identify binding partners (e.g., via click chemistry-based proteomics) and map interaction sites.

High-Resolution Imaging: By attaching a fluorescent dye to this compound, its subcellular localization and dynamics could be tracked in real-time using advanced microscopy techniques like confocal or super-resolution microscopy.

Computational Modeling: Molecular docking and simulation studies could predict the binding of this compound to putative protein targets identified through proteomic screens. This would help to prioritize targets for experimental validation and provide insights into the structural basis of the interaction.

By combining these innovative approaches, a comprehensive understanding of the biological role and therapeutic potential of this compound could be achieved.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Undecyl 5-oxo-L-prolinate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of 5-oxo-L-proline with undecyl alcohol under acidic or enzymatic catalysis. Key parameters include temperature (60–80°C), solvent choice (e.g., toluene or DMF), and molar ratios (1:1.2 for proline derivative:alcohol). Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting catalyst loadings (e.g., 1–5% p-toluenesulfonic acid). Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm ester bond formation (e.g., δ 4.1–4.3 ppm for –CHO– in undecyl chain) and proline backbone integrity.

- IR : Stretching vibrations at ~1740 cm (ester C=O) and 1650 cm (amide C=O).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 342.2).

- Best Practice: Cross-validate results with computational simulations (e.g., DFT for IR/NMR predictions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Statistical Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., cell line variability, solvent effects).

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and include positive/negative controls.

- Theoretical Alignment : Reconcile discrepancies using mechanistic models (e.g., molecular docking to assess binding affinity consistency) .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Factorial Design : Test combinations of pH (3–9) and temperature (25–60°C) to identify degradation thresholds.

- Analytical Tools : Use HPLC with UV detection (λ = 210 nm) to quantify intact compound.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions.

- Example Table:

| Condition (pH/Temp) | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂, h) |

|---|---|---|

| 3 / 25°C | 0.002 | 346 |

| 7 / 37°C | 0.015 | 46 |

| 9 / 60°C | 0.12 | 5.8 |

Q. How can AI-driven tools enhance mechanistic studies of this compound’s interaction with biological targets?

- Methodological Answer :

- COMSOL Multiphysics : Simulate diffusion kinetics across lipid bilayers.

- Machine Learning : Train models on existing pharmacokinetic data to predict metabolite pathways.

- Smart Laboratories : Integrate real-time FTIR for monitoring reaction intermediates .

Theoretical and Interdisciplinary Questions

Q. What conceptual frameworks explain the dual role of this compound as a surfactant and bioactive agent?

- Methodological Answer :

- Amphiphilic Theory : The undecyl chain confers surfactant properties (critical micelle concentration ~0.1 mM), while the proline moiety interacts with enzymes (e.g., prolyl hydroxylases).

- Structure-Activity Relationships (SAR) : Correlate chain length variations with antibacterial efficacy (e.g., longer chains enhance membrane disruption) .

Q. Which interdisciplinary methodologies are applicable for evaluating its environmental impact?

- Methodological Answer :

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess LC values.

- Life Cycle Analysis (LCA) : Quantify energy inputs and waste outputs in synthesis pathways.

- Separation Technologies : Leverage membrane filtration (e.g., nanofiltration) to isolate degradation byproducts .

Reproducibility and Ethical Considerations

Q. How can researchers address reproducibility challenges in scaling up this compound synthesis?

- Methodological Answer :

- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction endpoints.

- Detailed SOPs : Document solvent purity thresholds (±0.5% variance) and agitation rates (e.g., 500 rpm for homogeneous mixing).

- Open Science : Share raw NMR/LC-MS data via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.